N-Boc-2,3-dimethoxy-D-phenylalanine
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Overview
Description
N-Boc-2,3-dimethoxy-D-phenylalanine is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of Boc anhydride (Boc2O) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The methoxylation of the phenyl ring can be achieved using methanol and a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of N-Boc-2,3-dimethoxy-D-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,3-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-Boc-2,3-dimethoxy-D-phenylalanine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-2,3-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during chemical synthesis. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-Boc-D-phenylalanine: Lacks the methoxy groups on the phenyl ring.
2,3-dimethoxy-D-phenylalanine: Lacks the Boc protecting group.
N-Boc-3,4-dimethoxy-D-phenylalanine: Has methoxy groups at the 3 and 4 positions instead of 2 and 3.
Uniqueness
N-Boc-2,3-dimethoxy-D-phenylalanine is unique due to the presence of both the Boc protecting group and the methoxy groups at specific positions on the phenyl ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
(2R)-3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
JAGRPPICOCHMKT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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